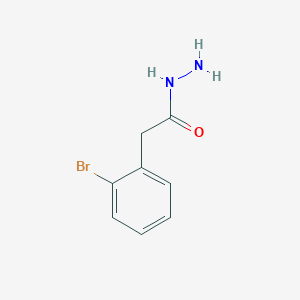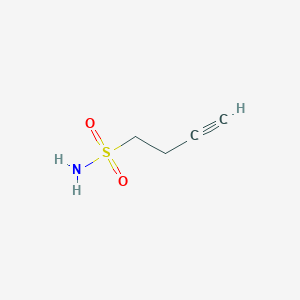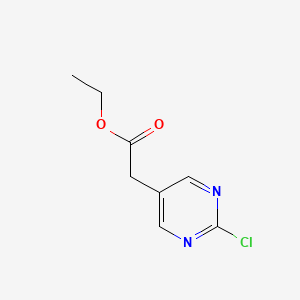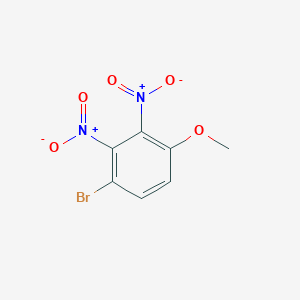
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the IUPAC name [2-methyl-4-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine is 1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is a liquid at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
The synthesis of compounds related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine has been a focus in several studies. For example, Aouine Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, illustrating the compound's structural complexity and diverse potential applications in chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
2. Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving similar compounds have been explored for their potential in cellular imaging and photocytotoxicity. Basu et al. (2014) investigated Iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and cancer treatment (Basu et al., 2014).
3. Catalyst Development
Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine, which share a structural similarity to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine, have been used in catalyst development. Roffe et al. (2016) demonstrated their use in catalytic applications showing good activity and selectivity, signifying the importance of these compounds in the field of catalysis (Roffe et al., 2016).
4. Transfer Hydrogenation Reactions
In the realm of transfer hydrogenation reactions, Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its use in catalysis, achieving high conversions and TOF values, underscoring the compound's relevance in organic synthesis and potential industrial applications (Karabuğa et al., 2015).
5. Synthesis of Unsaturated Compounds
Ganesh Shimoga et al. (2018) focused on synthesizing 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the diverse synthetic routes and characterizations possible for compounds structurally related to (2-Methyl-4-(trifluoromethyl)phenyl)methanamine (Shimoga et al., 2018).
Safety And Hazards
The compound has several hazard statements including H227, H302, H314, H315, H319, H335, and H412 . These codes correspond to different types of hazards associated with the compound, such as flammability (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKHBXPGXRDHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727887 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine | |
CAS RN |
874571-73-0 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

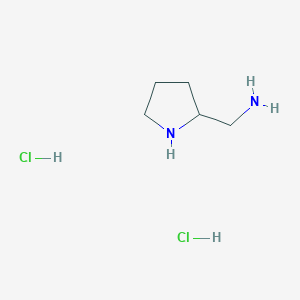
![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)


![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

